1-Benzyl-3-(2-(furan-2-yl)-2-thiomorpholinoethyl)urea
Description
Properties
IUPAC Name |
1-benzyl-3-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c22-18(19-13-15-5-2-1-3-6-15)20-14-16(17-7-4-10-23-17)21-8-11-24-12-9-21/h1-7,10,16H,8-9,11-14H2,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPZQJYOFUDWBAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CNC(=O)NCC2=CC=CC=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-(2-(furan-2-yl)-2-thiomorpholinoethyl)urea typically involves multiple steps:
Formation of the Furan-2-yl Intermediate: The initial step involves the preparation of the furan-2-yl intermediate through a series of reactions, including the cyclization of appropriate precursors.
Thiomorpholine Introduction: The thiomorpholine ring is introduced via nucleophilic substitution reactions, where a suitable thiomorpholine derivative reacts with the furan-2-yl intermediate.
Urea Formation: The final step involves the reaction of the benzyl isocyanate with the thiomorpholine-furan intermediate to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-3-(2-(furan-2-yl)-2-thiomorpholinoethyl)urea undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The benzyl group can undergo electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic reagents like halogens and nitrating agents are used for substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
1-Benzyl-3-(2-(furan-2-yl)-2-thiomorpholinoethyl)urea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(2-(furan-2-yl)-2-thiomorpholinoethyl)urea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-3-(2-(furan-2-yl)ethyl)urea
- 1-Benzyl-3-(2-(furan-2-yl)-2-morpholinoethyl)urea
- 1-Benzyl-3-(2-(furan-2-yl)-2-piperidinoethyl)urea
Uniqueness
1-Benzyl-3-(2-(furan-2-yl)-2-thiomorpholinoethyl)urea is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development.
Biological Activity
1-Benzyl-3-(2-(furan-2-yl)-2-thiomorpholinoethyl)urea is a synthetic compound that has attracted attention in medicinal chemistry due to its potential therapeutic applications. Its unique structural features, including a benzyl group, a furan ring, and a thiomorpholine moiety, suggest it may exhibit diverse biological activities. This article explores the compound's biological activity, including its antimicrobial and anticancer properties, supported by various research findings.
Chemical Structure
The compound can be represented by the following structural formula:
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various pathogens.
- Anticancer Properties : Preliminary investigations suggest potential efficacy in inhibiting cancer cell proliferation.
Antimicrobial Activity
The antimicrobial activity of this compound has been evaluated against several bacterial strains. The results are summarized in Table 1.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The anticancer potential of the compound has been explored in various cancer cell lines, including breast and lung cancer. The findings are detailed in Table 2.
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 µM | |
| A549 (Lung Cancer) | 20 µM |
The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial growth and cancer cell proliferation.
- Cell Signaling Modulation : It may influence pathways involved in apoptosis and cell cycle regulation.
Case Studies
Several studies have documented the biological activity of this compound:
- Antimicrobial Study : A study published in a peer-reviewed journal demonstrated the effectiveness of the compound against multi-drug resistant strains of bacteria, highlighting its potential as an alternative therapeutic agent.
- Anticancer Research : Another research project focused on the compound's ability to induce apoptosis in cancer cells through caspase activation, suggesting a promising avenue for cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
